
cyclopentadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadecene is an organic compound with the molecular formula C15H28 . It is a cycloalkene, specifically a fifteen-membered ring containing one double bond. This compound is known for its unique structure and properties, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentadecene can be synthesized through several methods. One common approach involves the ring-closing metathesis of diene precursors. For example, the reaction of 1,15-hexadecadiene in the presence of a ruthenium-based catalyst can yield this compound. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of cyclopentadecane. This process involves the removal of hydrogen atoms from cyclopentadecane using a suitable catalyst, such as platinum or palladium, under high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentadecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentadecanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in this compound can be reduced to form cyclopentadecane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Cyclopentadecanone.
Reduction: Cyclopentadecane.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentadecene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various cyclic compounds and as a model compound in studying ring-closing metathesis reactions.
Biology: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their ability to interact with biological membranes.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of other fine chemicals.
Wirkmechanismus
The mechanism of action of cyclopentadecene and its derivatives largely depends on the specific chemical reactions they undergo. For instance, in oxidation reactions, the double bond in this compound is attacked by oxidizing agents, leading to the formation of cyclopentadecanone. In biological systems, this compound derivatives may interact with cellular membranes or proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclododecene: A twelve-membered ring with one double bond.
Cyclohexadecene: A sixteen-membered ring with one double bond.
Cyclooctadecene: An eighteen-membered ring with one double bond.
Cyclopentadecene’s larger ring size compared to cyclododecene results in different reactivity and stability, making it suitable for specific applications that require larger ring structures.
Eigenschaften
IUPAC Name |
cyclopentadecene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUVLGADJFPJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC=CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
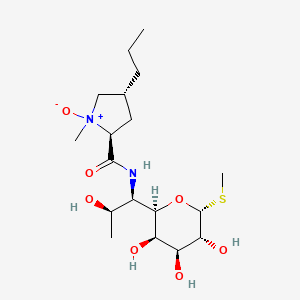

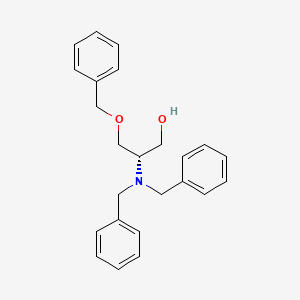
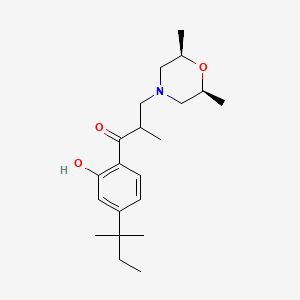
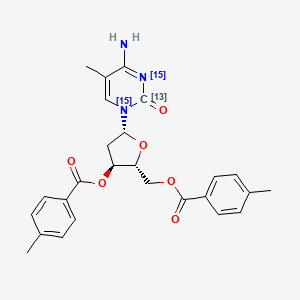
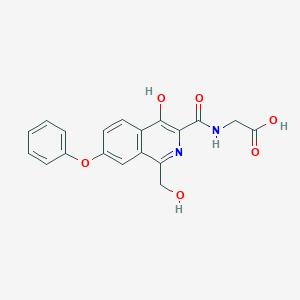
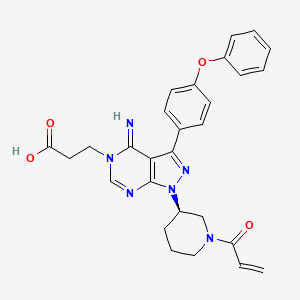
![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
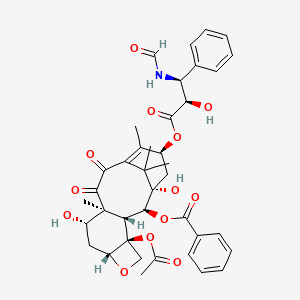
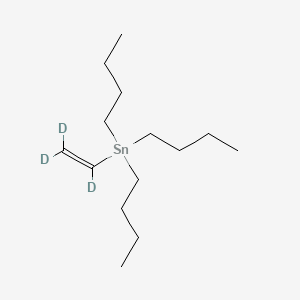
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)

